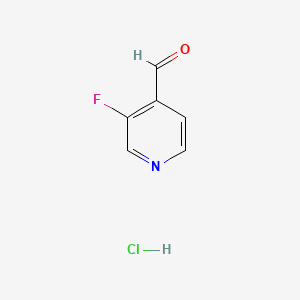

3-Fluoroisonicotinaldehyde hydrochloride

Description

Contextual Significance of Fluorinated Pyridine (B92270) Systems in Chemical Synthesis

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, can profoundly alter their physicochemical and biological properties. nih.govresearchgate.net Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.net In the realm of medicinal chemistry, the strategic placement of fluorine atoms is a widely used strategy to enhance the efficacy and pharmacokinetic profiles of drug candidates. nih.gov Fluorinated pyridines are key components in a variety of pharmaceuticals and agrochemicals, highlighting the importance of developing synthetic routes to access these valuable scaffolds. The presence of a fluorine atom on the pyridine ring, as seen in 3-Fluoroisonicotinaldehyde (B1302963) hydrochloride, can increase the compound's stability and modulate its reactivity, making it an attractive intermediate for the synthesis of more complex molecules. researchgate.netpurdue.edu

Overview of Pyridine Aldehyde Functionality in Organic Chemistry

The aldehyde group is a highly versatile functional group in organic synthesis, capable of undergoing a wide array of chemical transformations. When attached to a pyridine ring, the aldehyde functionality in compounds like 3-Fluoroisonicotinaldehyde hydrochloride serves as a reactive handle for the construction of diverse molecular architectures. Pyridine aldehydes are precursors to a multitude of other functional groups and can participate in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. chemicalbook.com They are commonly employed in the synthesis of Schiff bases, imines, and other nitrogen-containing heterocycles, which are prevalent in biologically active compounds. chemicalbook.com The reactivity of the aldehyde can be fine-tuned by the electronic properties of the pyridine ring, including the presence of substituents like fluorine.

Research Landscape and Specific Focus on this compound

While extensive research exists on the broader classes of fluorinated pyridines and pyridine aldehydes, the specific research landscape for this compound is more niche. Much of the available information pertains to its free base form, 3-Fluoroisonicotinaldehyde. This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly in the context of drug discovery and materials science. researchgate.net The hydrochloride salt is typically formed to improve the compound's stability and handling characteristics. Research involving this compound often focuses on its incorporation into larger molecular frameworks to probe biological activity or to create novel materials with specific properties. The development of efficient synthetic methodologies for fluorinated pyridine aldehydes remains an active area of research, driven by the continued demand for these valuable intermediates in various scientific disciplines. researchgate.net

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 3-Fluoroisonicotinaldehyde, the free base of the hydrochloride salt.

| Property | Value |

| CAS Number | 40273-47-0 |

| Molecular Formula | C₆H₄FNO |

| Molecular Weight | 125.10 g/mol |

| Boiling Point | 70 °C at 25 mmHg |

| Density | 1.255 g/mL at 25 °C |

| Refractive Index | n20/D 1.5170 |

Note: The data presented in this table is for 3-Fluoroisonicotinaldehyde. The properties of the hydrochloride salt may vary.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

3-fluoropyridine-4-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C6H4FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H |

InChI Key |

PLEVORDNQUSBFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C=O)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoroisonicotinaldehyde Hydrochloride and Its Precursors

Established Synthetic Routes to 3-Fluoroisonicotinaldehyde (B1302963)

Several established strategies can be employed for the synthesis of 3-fluoroisonicotinaldehyde, primarily involving the functionalization of a pre-existing pyridine (B92270) ring. These methods focus on the regioselective introduction of the fluorine and aldehyde functionalities.

Synthesis via Directed Ortho Metalation and Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net In the context of 3-fluoropyridine (B146971), the fluorine atom can act as a moderate directing metalation group (DMG), facilitating the deprotonation of the adjacent C-4 position by a strong base, such as a lithium amide or an alkyllithium. uwindsor.ca The resulting organolithium intermediate can then be quenched with an appropriate electrophile to introduce the aldehyde functionality.

A plausible synthetic route commencing with 3-fluoropyridine is outlined below. The initial step involves the deprotonation at the C-4 position, ortho to the fluorine atom, using a hindered lithium amide base like lithium diisopropylamide (LDA) to prevent nucleophilic addition to the pyridine ring. The subsequent reaction of the generated lithiated species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the desired 3-fluoroisonicotinaldehyde upon aqueous workup. commonorganicchemistry.comthieme-connect.de

Reaction Scheme for Directed Ortho Metalation:

| Step | Reactant | Reagents | Product | Description |

| 1 | 3-Fluoropyridine | 1. LDA, THF, -78 °C | 3-Fluoro-4-lithiopyridine | Regioselective deprotonation at the C-4 position directed by the fluorine atom. |

| 2 | 3-Fluoro-4-lithiopyridine | 2. DMF; 3. H₂O | 3-Fluoroisonicotinaldehyde | Electrophilic quench of the organolithium intermediate with DMF to introduce the aldehyde group. |

Preparation from Precursors such as Substituted Pyridines

An alternative and effective approach involves the synthesis of 3-fluoroisonicotinaldehyde from appropriately substituted pyridine precursors. A notable example is the preparation starting from isonicotinic acid methyl ester. This method involves the introduction of the fluorine atom onto the pyridine ring, followed by the conversion of the ester group into the desired aldehyde.

The synthesis begins with the nitration of isonicotinic acid methyl ester to yield methyl 3-nitropyridine-4-carboxylate. This is followed by a nucleophilic aromatic substitution reaction where the nitro group is displaced by a fluoride (B91410) anion, typically using a fluoride salt like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The resulting methyl 3-fluoropyridine-4-carboxylate serves as a key intermediate.

The final step is the reduction of the ester functionality to an aldehyde. This transformation can be achieved using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the corresponding alcohol. masterorganicchemistry.com

Synthetic Route from a Substituted Pyridine Precursor:

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Isonicotinic acid methyl ester | Methyl 3-nitropyridine-4-carboxylate | Methyl 3-fluoropyridine-4-carboxylate | 3-Fluoroisonicotinaldehyde |

Strategies for Introducing Fluorine and Aldehyde Functionalities

The introduction of fluorine and aldehyde groups onto a pyridine ring can be achieved through various synthetic strategies.

Introduction of Fluorine: A common method for introducing a fluorine atom is through nucleophilic aromatic substitution, as described in section 2.1.2, where a good leaving group, such as a nitro group, is displaced by a fluoride ion. nih.govresearchgate.net

Introduction of the Aldehyde Functionality: The aldehyde group can be introduced through several methods:

Formylation of a Lithiated Intermediate: As detailed in the DoM approach (section 2.1.1), quenching an organolithium species with DMF is a widely used method for formylation. commonorganicchemistry.com

Reduction of a Carboxylic Acid Derivative: Carboxylic esters or acids can be reduced to aldehydes. The reduction of esters with DIBAL-H is a common and effective method. masterorganicchemistry.com Alternatively, a carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which is then reduced to the aldehyde using a milder reducing agent.

The Vilsmeier-Haack Reaction: This reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.orgijpcbs.com It involves the use of a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.orgorganic-chemistry.orgijpcbs.com While pyridine itself is electron-deficient, the applicability of this reaction to substituted pyridines can be substrate-dependent. The reaction proceeds via an electrophilic aromatic substitution mechanism. jk-sci.comwikipedia.orgorganic-chemistry.orgijpcbs.com

Formation of 3-Fluoroisonicotinaldehyde Hydrochloride Salt: Synthetic Procedures and Optimization

The formation of a hydrochloride salt is a common strategy to improve the stability and handling of amine-containing compounds, such as pyridines. The basic nitrogen atom of the pyridine ring in 3-fluoroisonicotinaldehyde can be protonated by hydrochloric acid to form the corresponding hydrochloride salt.

A general procedure for the preparation of pyridine hydrochloride involves dissolving the free base in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) or by bubbling dry hydrogen chloride gas through the solution. guidechem.comgoogle.com The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

General Procedure for Hydrochloride Salt Formation:

| Step | Action | Observation |

| 1 | Dissolve 3-fluoroisonicotinaldehyde in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane). | A clear solution is formed. |

| 2 | Add a solution of HCl in an organic solvent or bubble dry HCl gas through the solution, often with cooling. | A white precipitate of the hydrochloride salt forms. |

| 3 | Filter the precipitate, wash with cold solvent, and dry under vacuum. | A crystalline solid of this compound is obtained. |

Optimization of this process would involve screening different solvents to maximize the yield and purity of the precipitated salt, controlling the temperature to influence crystal growth, and adjusting the rate of HCl addition.

Novel and Emerging Synthetic Approaches to Fluoroisonicotinaldehyde Derivatives

Recent advances in organic synthesis have focused on the development of more efficient and atom-economical methods for the functionalization of heterocyclic compounds.

Catalytic C-H Functionalization Strategies for Fluoroisonicotinaldehydes

Catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into aromatic and heteroaromatic systems, avoiding the need for pre-functionalized substrates. While the direct C-4 formylation of 3-fluoropyridine via C-H activation is still a developing area, related C-H functionalization reactions on pyridine rings have been reported, indicating the potential of this strategy.

For instance, palladium-catalyzed C-H arylation of 3-substituted pyridines has been shown to occur with high regioselectivity at the C-4 position. nih.gov This selectivity is attributed to the electronic effects of the substituent on the acidity of the C-H bonds. nih.gov Such methodologies, while not directly yielding the aldehyde, demonstrate the feasibility of selectively targeting the C-4 position of a 3-substituted pyridine through catalytic C-H activation. Future developments in this field may lead to catalytic systems capable of directly introducing a formyl group at this position.

Photoredox Catalysis in the Synthesis of Fluorinated Pyridines

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. sigmaaldrich.com This strategy has been successfully applied to the synthesis of fluorinated pyridines, which are crucial precursors for compounds like 3-fluoroisonicotinaldehyde. These reactions typically involve the generation of radical intermediates through single-electron transfer (SET) processes, facilitated by a photocatalyst upon light absorption. sigmaaldrich.com

One notable advancement is the synthesis of diversely substituted 3-fluoropyridines from ketone components. acs.org This method utilizes the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgacs.org The reaction is typically catalyzed by a transition metal complex, such as fac-Ir(ppy)₃, under blue LED irradiation. acs.orgacs.org The process is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. acs.orgacs.org The key to this transformation is the generation of a radical intermediate from the α,α-difluoro-β-iodoketone, which then engages in a C-C bond-forming reaction with the silyl enol ether. acs.org

The proposed mechanism involves the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium(III) catalyst to generate a radical. This radical then adds to the silyl enol ether. The resulting silyloxy-substituted radical is subsequently oxidized by iridium(IV) to a cation, which then eliminates the silyl group to form a diketone. This diketone undergoes condensation with ammonia (B1221849) to yield the 3-fluoropyridine. acs.org

Recent research has also explored the generation of versatile pyridine N-oxy radicals from pyridine N-oxides through photoredox catalysis. nih.gov This approach opens up new avenues for the functionalization of the pyridine ring. nih.gov

Multi-component and Tandem Reaction Sequences

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, such as substituted pyridines, in a single step from three or more starting materials. bohrium.com These reactions are advantageous due to their operational simplicity, reduction of waste, and the ability to rapidly build molecular diversity. bohrium.comnih.gov The synthesis of polysubstituted pyridines, which can be precursors to compounds like 3-fluoroisonicotinaldehyde, has been a significant focus of MCR development. rsc.org

A variety of MCRs have been developed for pyridine synthesis, often involving the condensation of aldehydes, ketones or their derivatives, active methylene (B1212753) compounds, and an ammonia source. researchgate.netresearchgate.net For instance, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation provides an efficient route to novel pyridine derivatives. nih.gov This method is characterized by high yields, short reaction times, and the formation of pure products. nih.gov

Another example involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide. researchgate.net This approach allows for the formation of four new bonds in a highly chemo- and regioselective manner to construct the pyridine skeleton. researchgate.net The use of nanocatalysts in these multi-component reactions has also been explored to enhance efficiency and catalyst recyclability. rsc.org

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, are also pivotal in the synthesis of fluorinated pyridines. These sequences can be initiated by various transformations, leading to the efficient construction of the heterocyclic ring.

While direct multi-component synthesis of 3-fluoroisonicotinaldehyde is not prominently documented, these methodologies are crucial for the creation of the foundational fluorinated pyridine ring, which can then be further functionalized to yield the desired aldehyde. For example, a precursor such as methyl 3-fluoropyridine-4-carboxylate can be synthesized and subsequently reduced to the corresponding aldehyde. The formation of the hydrochloride salt is typically achieved in the final step by treating the free base of 3-fluoroisonicotinaldehyde with a solution of hydrogen chloride in a suitable solvent. ucla.educhemicalbook.comwikipedia.org

Reactivity and Mechanistic Investigations of 3 Fluoroisonicotinaldehyde Hydrochloride

Chemical Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3-fluoroisonicotinaldehyde (B1302963) is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 3-fluoroisonicotinaldehyde is electrophilic and readily undergoes nucleophilic addition. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org A wide range of nucleophiles, including organometallic reagents, can participate in this transformation. For instance, Grignard reagents and organolithium compounds react with aldehydes to form secondary alcohols after an acidic workup. youtube.commsu.edu The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. youtube.com

The Wittig reaction provides a classic example of nucleophilic addition to aldehydes, leading to the formation of alkenes. This reaction utilizes a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org The reactivity of the ylide influences the stereochemistry of the resulting alkene. organic-chemistry.org

Another important class of nucleophilic additions is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.orgnih.gov This reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

Condensation Reactions, including Oxime Formation

Condensation reactions of 3-fluoroisonicotinaldehyde with various nucleophiles are key transformations for introducing new functional groups. A prominent example is the formation of oximes through the reaction with hydroxylamine. This reaction is a condensation process where the aldehyde reacts with hydroxylamine, typically in the presence of a mild base or acid catalyst, to form an oxime, with the elimination of a water molecule. Oximes are versatile intermediates in organic synthesis.

The Knoevenagel condensation, as mentioned previously, is another significant condensation reaction. The reaction of an aldehyde with compounds containing active methylene groups, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270), leads to the formation of a carbon-carbon double bond. wikipedia.orgtue.nl

Selective Reduction and Oxidation Pathways

The aldehyde group of 3-fluoroisonicotinaldehyde can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the selective reduction of aldehydes to primary alcohols. slideshare.netmasterorganicchemistry.comcommonorganicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This is followed by protonation of the resulting alkoxide to give the primary alcohol. masterorganicchemistry.com NaBH₄ is a mild reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com

Selective Oxidation: The oxidation of 3-fluoroisonicotinaldehyde to the corresponding carboxylic acid, 3-fluoroisocotinic acid, can be achieved using various oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a mild oxidizing agent that can convert primary alcohols to aldehydes, but under appropriate conditions, stronger oxidizing agents can be used to convert aldehydes to carboxylic acids. askiitians.comembibe.comlibretexts.orgmasterorganicchemistry.comvedantu.com Manganese dioxide (MnO₂) is another selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols, but can also be used for the oxidation of aldehydes. askiitians.comembibe.comvedantu.com

Influence of Fluorine Substitution on Pyridine Ring Reactivity

The presence of a fluorine atom at the 3-position of the pyridine ring significantly influences its electronic properties and reactivity. Fluorine is a highly electronegative atom, and its substitution on the pyridine ring has a profound effect on the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic attack. acs.org This effect is particularly pronounced for halopyridines, where fluoropyridines are generally more reactive towards nucleophilic substitution than their chloro- or bromo- counterparts. acs.orgnih.gov The high reactivity of fluoropyridines allows SNAr reactions to occur under milder conditions. acs.orgnih.gov

Mechanistic Studies of Key Synthetic Transformations Involving 3-Fluoroisonicotinaldehyde

Understanding the mechanisms of reactions involving 3-fluoroisonicotinaldehyde is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms often involves the identification and characterization of transient species such as reaction intermediates and transition states. While specific mechanistic studies on 3-fluoroisonicotinaldehyde are not extensively detailed in the provided search results, general principles from related systems can be applied.

In nucleophilic addition reactions to the aldehyde, the formation of a tetrahedral alkoxide intermediate is a key step. libretexts.org For reactions like the Wittig reaction, the mechanism involves the formation of a betaine and a subsequent oxaphosphetane intermediate. masterorganicchemistry.comwikipedia.org

In the context of nucleophilic aromatic substitution on the fluorinated pyridine ring, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is influenced by the electron-withdrawing fluorine substituent.

Modern computational chemistry methods are often employed to model reaction pathways and calculate the energies of intermediates and transition states, providing deeper insights into reaction mechanisms. nih.gov Techniques for trapping short-lived radical intermediates can also provide valuable mechanistic information. nih.govnih.gov

Stereochemical and Regiochemical Control in Reactions

The reactivity of 3-fluoroisonicotinaldehyde hydrochloride is governed by the electronic properties and steric environment imparted by the fluorine atom, the aldehyde group, and the protonated pyridine ring. These features play a crucial role in directing the stereochemical and regiochemical outcomes of its reactions. Due to the scarcity of direct experimental studies on this compound, the following discussion is based on established principles of organic chemistry and data from closely related substituted pyridine systems.

The electron-withdrawing nature of both the fluorine atom and the formyl group significantly influences the electron density of the pyridine ring, thereby dictating the preferred sites for nucleophilic and electrophilic attack. The protonation of the pyridine nitrogen further enhances the ring's electron deficiency.

Nucleophilic Addition to the Carbonyl Group:

The aldehyde functionality is a primary site for nucleophilic addition reactions. The stereochemical outcome of these additions is of significant interest, particularly in the synthesis of chiral molecules. The presence of the adjacent fluorine atom can exert a stereoelectronic effect, potentially influencing the facial selectivity of nucleophilic attack on the carbonyl carbon.

In the absence of a chiral catalyst or auxiliary, the addition of a nucleophile to the prochiral aldehyde would be expected to yield a racemic mixture of enantiomers. However, the use of chiral reagents or catalysts can induce asymmetry, leading to the preferential formation of one enantiomer. For instance, in asymmetric aldol (B89426) reactions, the choice of a chiral Lewis acid or a chiral base can determine the stereochemistry of the newly formed stereocenters. While no specific data for this compound is available, analogous systems demonstrate high levels of stereocontrol.

A hypothetical diastereoselective deacylative aldol reaction, drawing parallels from reactions with N-methyl-3-acetyl-3-fluoro-2-oxindole, could be envisioned. ua.es In such a scenario, the reaction of 3-fluoroisonicotinaldehyde with a suitable enolate, in the presence of a Lewis acid like LiBr, might proceed through a chair-like transition state to favor the syn-stereoisomer.

Table 1: Hypothetical Diastereoselective Aldol Reaction of 3-Fluoroisonicotinaldehyde

| Entry | Aldehyde | Nucleophile | Lewis Acid | Expected Major Diastereomer |

| 1 | 3-Fluoroisonicotinaldehyde | Lithium enolate of acetone | LiBr | syn |

| 2 | 3-Fluoroisonicotinaldehyde | Silyl (B83357) enol ether of acetophenone (B1666503) | TiCl4 | anti (with appropriate chiral ligand) |

This table is illustrative and based on analogous reactions, as direct experimental data for this compound is not available in the reviewed literature.

Regioselectivity of Ring Substitution:

The regioselectivity of electrophilic and nucleophilic aromatic substitution on the pyridine ring is heavily influenced by the directing effects of the existing substituents. The fluorine atom at the 3-position and the aldehyde at the 4-position, both being electron-withdrawing, deactivate the ring towards electrophilic attack. Computational methods, such as the RegioSQM method, can predict the most likely sites for electrophilic aromatic substitution by identifying the aromatic carbon atoms with the lowest free energies of protonation. nih.gov For a 3-fluoropyridine (B146971) system, electrophilic attack would be least disfavored at the positions meta to the strongly deactivating aldehyde group.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the electron-withdrawing aldehyde group are activated for nucleophilic attack. Therefore, in principle, a nucleophile could attack the C-2 or C-6 positions. The fluorine atom at C-3 can also influence the regioselectivity of such reactions. Studies on 3-substituted 2,6-dichloropyridines have shown that the steric bulk of the 3-substituent can direct nucleophilic attack to the 6-position. researchgate.net

Table 2: Predicted Regioselectivity of Reactions on the Pyridine Ring of 3-Fluoroisonicotinaldehyde

| Reaction Type | Reagent | Predicted Major Regioisomer(s) | Rationale |

| Electrophilic Aromatic Substitution | Nitrating mixture (HNO3/H2SO4) | 5-Nitro-3-fluoroisonicotinaldehyde | Attack at the position least deactivated by the electron-withdrawing groups. |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 2-Methoxy-3-fluoroisonicotinaldehyde or 6-Methoxy-3-fluoroisonicotinaldehyde | Attack at positions activated by the aldehyde group. |

This table represents predictions based on general principles of aromatic reactivity, as specific experimental outcomes for these reactions with this compound were not found in the surveyed literature.

Applications of 3 Fluoroisonicotinaldehyde Hydrochloride As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The unique arrangement of the formyl group, the fluorine atom, and the pyridine (B92270) nitrogen makes 3-fluoroisonicotinaldehyde (B1302963) an ideal precursor for constructing a variety of more complex heterocyclic frameworks. The aldehyde provides a reactive handle for cyclization reactions, while the electron-deficient, fluorinated pyridine ring influences the reactivity and properties of the resulting molecules.

As a functionalized pyridine, 3-fluoroisonicotinaldehyde is a foundational starting material for a wide array of other pyridine derivatives. The aldehyde group can undergo standard organic transformations, allowing for the introduction of new functional groups at the 4-position of the pyridine ring. These transformations include:

Oxidation to form 3-fluoroisonicotinic acid.

Reduction to yield (3-fluoropyridin-4-yl)methanol.

Condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively.

Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

These simple modifications convert the aldehyde into other useful synthons, which can then be used in more complex synthetic sequences, such as cross-coupling reactions or further heterocyclic ring formations.

The aldehyde functionality is a key component in multicomponent reactions and condensation cyclizations that produce fused heterocyclic systems.

Benzimidazoles: 3-Fluoroisonicotinaldehyde can readily participate in the Phillips condensation reaction. When reacted with an ortho-phenylenediamine under acidic or oxidative conditions, it undergoes cyclocondensation to form 2-(3-fluoropyridin-4-yl)-1H-benzo[d]imidazole. nih.govresearchgate.net This scaffold is of significant interest in medicinal chemistry. nih.govnih.gov

Thieno[2,3-c]pyridines: The aldehyde is a suitable starting material for the Gewald aminothiophene synthesis, a powerful multicomponent reaction for building thiophene (B33073) rings. wikipedia.orgorganic-chemistry.org In a typical sequence, 3-fluoroisonicotinaldehyde is condensed with an α-cyanoester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. wikipedia.org This reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene. wikipedia.orgnih.govmdpi.com While the Gewald reaction itself forms a thiophene, this product can be an intermediate in the synthesis of the fused thieno[2,3-c]pyridine (B153571) ring system.

Table 1: Synthesis of Fused Heterocycles

| Target Heterocycle | Synthetic Route | Role of 3-Fluoroisonicotinaldehyde | Key Features |

| Benzimidazoles | Phillips Condensation | Aldehyde component | Reacts with o-phenylenediamines to form the fused imidazole (B134444) ring. nih.govresearchgate.net |

| Thienopyridines | Gewald Reaction | Carbonyl component | Provides the aldehyde for the initial Knoevenagel condensation with an active methylene (B1212753) nitrile and sulfur. wikipedia.orgorganic-chemistry.org |

The construction of bicyclic frameworks containing a 1,4-diazepanone ring often relies on sequential reactions starting from an aldehyde. While direct synthesis from 3-fluoroisonicotinaldehyde is not extensively documented, analogous frameworks can be constructed using established synthetic routes. A plausible strategy involves a multi-step sequence:

Reductive Amination: The aldehyde can be reacted with a suitably protected diamine, such as N-Boc-ethylenediamine, under reductive conditions (e.g., using sodium triacetoxyborohydride) to form a secondary amine.

Acylation: The newly formed secondary amine is then acylated with a reagent like chloroacetyl chloride.

Deprotection and Cyclization: The protecting group (Boc) is removed from the terminal amine, which then undergoes intramolecular nucleophilic substitution with the chloroacetamide moiety to form the seven-membered diazepanone ring, resulting in a bicyclic system fused to the pyridine core.

Role in the Synthesis of Functionally Diverse Molecules

Beyond the synthesis of specific heterocyclic systems, 3-fluoroisonicotinaldehyde is an important building block in diversity-oriented synthesis, particularly through its use in multicomponent reactions (MCRs). nih.govmdpi.com MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org The aldehyde group is a common and highly effective component in many named MCRs, including:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.gov

Petasis (borono-Mannich) Reaction: A reaction of an aldehyde, an amine, and a vinyl- or aryl-boronic acid to form allylic or benzylic amines. nih.gov

By employing 3-fluoroisonicotinaldehyde in these reactions, chemists can rapidly generate large libraries of complex and functionally diverse molecules built around the 3-fluoropyridine (B146971) scaffold, which is a valuable motif in medicinal chemistry. nih.govmdpi.com

Precursor in Isotopic Labeling and Radiochemistry

The presence of a fluorine atom on an electron-deficient aromatic ring makes 3-fluoroisonicotinaldehyde and its precursors highly relevant to the field of positron emission tomography (PET).

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) ([18F]). nih.govnih.gov The synthesis of these tracers requires the rapid and efficient incorporation of [18F] into a target molecule.

3-Fluoroisonicotinaldehyde is an ideal synthon for this purpose. The aldehyde group is strongly electron-withdrawing, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). In a typical radiosynthesis, a precursor molecule, such as 3-nitroisonicotinaldehyde (B131329) or a 3-(trimethylammonium)isonicotinaldehyde salt, is reacted with cyclotron-produced [18F]fluoride ion. The leaving group (nitro or trimethylammonium) is displaced by the [18F]fluoride to produce [18F]-3-fluoroisonicotinaldehyde.

This labeled intermediate, [18F]-3-fluoroisonicotinaldehyde, can then be used in a second, rapid "late-stage" reaction to assemble the final radiotracer. For example, it can be quickly conjugated to a targeting vector (such as an amine-containing peptide or small molecule) via reductive amination to form the final PET imaging agent. This two-step approach is crucial in radiochemistry, where the short half-life of 18F (approximately 110 minutes) necessitates high-yield, rapid synthetic procedures. nih.govmdpi.comresearchgate.net

Table 2: Application in [18F] Radiotracer Synthesis

| Application | Method | Precursor Example | Key Features |

| PET Radiotracer Synthesis | Nucleophilic Aromatic Substitution (SNAr) | 3-Nitroisonicotinaldehyde | The electron-withdrawing aldehyde group activates the C3 position for rapid substitution with [18F]fluoride. nih.gov |

| Late-Stage Functionalization | Reductive Amination | [18F]-3-Fluoroisonicotinaldehyde | The labeled aldehyde synthon is rapidly coupled to a targeting molecule containing a primary amine. |

Methodological Advances in Radiofluorination Strategies

The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into bioactive molecules is a cornerstone of PET imaging, a powerful non-invasive diagnostic tool. The development of efficient and rapid radiofluorination methods is crucial for the timely production of PET tracers, given the relatively short half-life of ¹⁸F (approximately 110 minutes). 3-Fluoroisonicotinaldehyde and its derivatives are of significant interest in this field, serving as valuable precursors for the synthesis of ¹⁸F-labeled imaging agents.

Recent research has focused on optimizing the conditions for nucleophilic radiofluorination of pyridine rings. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring facilitates the nucleophilic aromatic substitution (SNAr) reaction, which is a common method for introducing ¹⁸F.

A notable advancement in this area is the development of methods for the direct radiofluorination of pyridine N-oxides to produce meta-fluorinated pyridines. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. organic-chemistry.org This strategy has been successfully adapted for labeling with fluorine-18. organic-chemistry.org

Furthermore, studies on the synthesis of ¹⁸F-labeled aminopyridine derivatives have provided valuable insights into optimizing reaction conditions. For example, the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) has been achieved through an isotope exchange method starting from the corresponding 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, followed by hydrogenation. This method yields the desired product with high purity and acceptable molar activity, demonstrating its potential for producing PET radioligands targeting voltage-gated potassium (K+) channels.

The following interactive data table summarizes key findings and reaction parameters from studies on the radiofluorination of pyridine derivatives, highlighting the progress in this critical area of radiopharmaceutical chemistry.

| Precursor | Radiolabeling Method | Reaction Conditions | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Reference |

|---|---|---|---|---|---|

| 3-bromo-4-nitropyridine N-oxide | Direct Radiofluorination | Room Temperature | Moderate | Not Reported | organic-chemistry.org |

| 3-fluoro-5-methyl-4-nitropyridine N-oxide | Isotope Exchange & Hydrogenation | Pd/C mediated | Not Specified | Acceptable |

These methodological advancements underscore the growing importance of fluorinated pyridine aldehydes, including 3-fluoroisonicotinaldehyde hydrochloride, as key components in the development of the next generation of PET imaging agents. The ability to efficiently and selectively introduce fluorine-18 into these scaffolds opens up new avenues for the synthesis of novel radiotracers for a wide range of clinical applications.

Computational Chemistry and Theoretical Studies on 3 Fluoroisonicotinaldehyde Hydrochloride

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the accessible conformations of 3-Fluoroisonicotinaldehyde (B1302963) hydrochloride are fundamental to understanding its behavior. Computational methods are indispensable for exploring these aspects at the atomic level.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for determining the optimized molecular geometry and electronic structure of 3-Fluoroisonicotinaldehyde hydrochloride. aps.org These methods solve the Schrödinger equation, or a simplified form of it, to predict molecular properties from first principles.

For 3-Fluoroisonicotinaldehyde, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a detailed picture of bond lengths, bond angles, and dihedral angles. ijcce.ac.irnanobioletters.com The presence of the fluorine atom and the aldehyde group as substituents on the pyridine (B92270) ring influences the electron distribution and geometry of the molecule. rsc.org The protonation at the pyridine nitrogen to form the hydrochloride salt further alters the electronic landscape, leading to changes in the geometric parameters. These calculations can predict the planarity of the pyridine ring and the orientation of the aldehyde group relative to it. For similar pyridine carboxaldehydes, studies have shown the existence of different planar rotational conformers (syn and anti) based on the orientation of the carbonyl group relative to the nitrogen atom. researchgate.net

Table 1: Predicted Geometrical Parameters of 3-Fluoroisonicotinaldehyde from DFT Calculations (Note: This table is illustrative and based on expected trends from computational studies of similar molecules. Actual values would be derived from specific calculations for this molecule.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | 1.34 | C2-C3-C4 | 119.5 |

| C=O | 1.21 | C3-C4-C(Aldehyde) | 121.0 |

| C-N (ring) | 1.33 | O-C(Aldehyde)-H | 120.5 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can also be employed for high-accuracy calculations, particularly for benchmarking DFT results. researchgate.net These methods, while computationally more demanding, provide a rigorous framework for understanding the molecule's fundamental properties.

While quantum chemical calculations are excellent for studying molecules in the gas phase, Molecular Dynamics (MD) simulations are crucial for understanding their behavior in solution. mdpi.com MD simulations model the movement of atoms over time, taking into account the solvent environment and temperature. nih.govnih.gov

For this compound in an aqueous solution, MD simulations can reveal the conformational landscape by exploring the potential energy surface. These simulations can track the rotation of the aldehyde group and the interactions of the molecule with surrounding water molecules. The protonated nitrogen of the pyridine ring is expected to form strong hydrogen bonds with water, influencing the molecule's orientation and dynamics. mdpi.com The simulations can also provide insights into the solvation shell structure and the residence time of water molecules around the solute. Such studies on similar fluorinated compounds have highlighted the significant impact of the solvent on conformational preferences. soton.ac.uk

Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to characterize experimentally.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the pyridine ring, computational methods can be used to locate the transition state (TS) structures. The TS is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the molecule at the peak of the reaction barrier.

DFT calculations are widely used to optimize TS geometries and calculate their energies. researchgate.net The energy difference between the reactants and the TS gives the activation energy, a key parameter in determining the reaction rate. For instance, in a nucleophilic attack on the aldehyde, the TS would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O double bond. The presence of the electron-withdrawing fluorine atom and the protonated nitrogen would influence the stability of the transition state.

Reaction coordinate analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from reactants to products, passing through the transition state. This provides a detailed energy profile of the reaction, showing the energy changes that occur as the reaction progresses.

By plotting the energy as a function of the reaction coordinate, one can visualize the activation barriers for forward and reverse reactions, as well as the energies of any intermediates. This analysis is crucial for understanding the kinetics and thermodynamics of a reaction. For example, it can help determine whether a reaction is likely to proceed via a concerted or a stepwise mechanism.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide a suite of descriptors that can be used to predict how a molecule will behave in a chemical reaction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For this compound, the electron-withdrawing nature of the fluorine atom and the aldehyde group, combined with the positive charge on the protonated pyridine ring, is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is likely to be localized on the aldehyde group and the pyridine ring, indicating their susceptibility to nucleophilic attack.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. aimspress.com This is useful for predicting sites of interaction with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. ijcce.ac.ir

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Calculated Electronic Properties of 3-Fluoroisonicotinaldehyde (Note: This table is illustrative and based on expected trends from computational studies of similar molecules. Actual values would be derived from specific calculations for this molecule.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.2 D |

| Electronegativity (χ) | 4.8 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, a frontier molecular orbital analysis would calculate the specific energy values for its HOMO and LUMO. These calculations would help identify which parts of the molecule are most likely to be involved in chemical reactions. However, no published data is available to populate a table of these values or to describe the specific distribution of these orbitals across the molecule's structure.

Electrostatic Potential Surface Calculations

Electrostatic Potential Surface (ESP) calculations are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The ESP map illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are critical for understanding non-covalent interactions and predicting sites for nucleophilic and electrophilic attack.

In the case of this compound, an ESP calculation would reveal the electron-rich areas, likely around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, which would be susceptible to electrophilic attack. Conversely, electron-deficient regions, likely around the hydrogen atoms, would indicate sites for nucleophilic attack. This analysis provides a three-dimensional perspective on the molecule's reactivity. As with the FMO analysis, specific research detailing the ESP of this compound has not been published, preventing a detailed, data-driven discussion.

Due to the absence of specific research data, a quantitative and detailed discussion of the computational and theoretical properties of this compound cannot be compiled at this time.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Fluoroisonicotinaldehyde (B1302963) hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of nuclei within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For 3-Fluoroisonicotinaldehyde hydrochloride, distinct signals are expected for the aldehyde proton and the three protons on the pyridine (B92270) ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the fluorine substituent. Spin-spin coupling between adjacent protons (H-H coupling) and through-space or through-bond coupling with the fluorine atom (H-F coupling) results in characteristic splitting patterns (multiplicities) that help assign each signal to a specific proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show six signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde group. The aldehyde carbon is typically found at a significantly downfield chemical shift (180-200 ppm). The fluorine atom induces splitting in the signals of nearby carbon atoms (C-F coupling), which is a key diagnostic feature for confirming the position of the fluorine substituent.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. thermofisher.com It provides a direct probe for the fluorine environment. A single signal would be expected for the fluorine atom at the C3 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring, and its multiplicity would be determined by coupling to the adjacent protons (H2 and H5), providing further structural confirmation. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it particularly useful for resolving complex mixtures and identifying fluorinated species. wikipedia.org

Predicted NMR Data for 3-Fluoroisonicotinaldehyde

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~10.1 | d | ³JH-F ≈ 1-2 Hz | Aldehyde-H |

| ¹H | ~8.8 | s | H-2 | |

| ¹H | ~8.6 | d | ³JH-H ≈ 5 Hz | H-6 |

| ¹H | ~7.8 | dd | ³JH-H ≈ 5 Hz, ⁴JH-F ≈ 8-10 Hz | H-5 |

| ¹³C | ~188 | d | ²JC-F ≈ 20-25 Hz | C=O |

| ¹³C | ~158 | d | ¹JC-F ≈ 250-270 Hz | C-3 |

| ¹³C | ~154 | d | ³JC-F ≈ 3-5 Hz | C-2 |

| ¹³C | ~152 | s | C-6 | |

| ¹³C | ~140 | d | ²JC-F ≈ 15-20 Hz | C-4 |

| ¹³C | ~122 | d | ³JC-F ≈ 5-7 Hz | C-5 |

| ¹⁹F | ~ -120 to -140 | d | ⁴JF-H ≈ 8-10 Hz | C3-F |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for mapping the connectivity between atoms, resolving signal overlap, and confirming structural assignments. youtube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the H5 and H6 protons, confirming their neighboring relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum would be used to definitively assign each carbon signal by linking it to its known proton. For instance, it would show cross-peaks connecting the H2 signal to the C2 signal, H5 to C5, H6 to C6, and the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. Key expected correlations would include the aldehyde proton showing cross-peaks to the C4 and C5 carbons, and the H2 proton showing correlations to the C3 and C4 carbons. These correlations provide unequivocal evidence for the substitution pattern of the pyridine ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the compound by distinguishing it from other formulas that might have the same nominal mass. upf.edu For 3-Fluoroisonicotinaldehyde, HRMS would be used to confirm its elemental composition of C₆H₄FNO.

HRMS Data for 3-Fluoroisonicotinaldehyde

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass |

| C₆H₄FNO | [M+H]⁺ | 126.0350 | To be determined experimentally |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of 3-Fluoroisonicotinaldehyde would likely proceed through several key pathways. libretexts.org A common fragmentation for aldehydes is the loss of a hydrogen radical ([M-H]⁺) or the loss of the entire formyl group as a radical ([M-CHO]⁺) or as neutral carbon monoxide after loss of a hydrogen ([M-H-CO]⁺). libretexts.org

Predicted Mass Spectrometry Fragmentation for 3-Fluoroisonicotinaldehyde

| Proposed Fragment | Formula | m/z (Nominal) | Description |

| Molecular Ion | [C₆H₄FNO]⁺ | 125 | Parent molecule |

| [M-H]⁺ | [C₆H₃FNO]⁺ | 124 | Loss of H radical from aldehyde |

| [M-CHO]⁺ | [C₅H₄FN]⁺ | 97 | Loss of formyl radical |

| [M-H-CO]⁺ | [C₅H₃FN]⁺ | 96 | Loss of H radical then CO |

| Fluoropyridine Ion | [C₅H₄FN]⁺ | 97 | Loss of CHO radical |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. bruker.com The spectra from FT-IR and FT-Raman are often complementary.

FT-IR Spectroscopy: In FT-IR, molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The spectrum of this compound would exhibit characteristic absorption bands for the aldehyde C=O stretch, the aromatic C=C and C=N ring stretches, the C-F stretch, and C-H stretches and bends.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a light-scattering technique that provides similar vibrational information to FT-IR. nih.gov Bonds that are symmetric and less polar tend to produce stronger signals in Raman spectroscopy, while polar bonds give rise to stronger IR absorptions. Therefore, the aromatic ring vibrations are often strong in the Raman spectrum of this compound.

Predicted Vibrational Spectroscopy Data for 3-Fluoroisonicotinaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aldehyde C-H Stretch | 2850 - 2750 | FT-IR |

| C=O Stretch (Aldehyde) | 1710 - 1690 | FT-IR (Strong) |

| C=C / C=N Ring Stretches | 1610 - 1450 | FT-IR, FT-Raman |

| C-F Stretch | 1250 - 1100 | FT-IR (Strong) |

| C-H Bending (out-of-plane) | 900 - 700 | FT-IR |

Note: The presence of the hydrochloride salt may cause broadening and shifts in peaks associated with the pyridine ring nitrogen.

X-ray Crystallography for Definitive Solid-State Structure Determination

This technique would confirm the planarity of the pyridine ring and the orientation of the aldehyde and fluoro substituents. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the pyridinium (B92312) N⁺-H and the chloride ion, or potentially involving the aldehyde oxygen), and π-π stacking interactions between the pyridine rings. nih.gov This information is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Both UPLC and HPLC are powerful techniques for the separation, identification, and quantification of this compound, as well as any impurities or byproducts. nih.govscience.govnih.govgrafiati.com These methods are particularly suitable for the analysis of polar, non-volatile compounds.

A typical reversed-phase HPLC or UPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

UPLC, with its use of smaller particle size columns, offers several advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.govmdpi.com A validated UPLC or HPLC method is essential for quality control, allowing for the accurate determination of the purity of this compound and the quantification of any related substances.

Table 2: Illustrative UPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 265 nm |

GC-MS is a highly sensitive and selective technique that can be used for the analysis of volatile and thermally stable compounds. nist.govnih.govagriculturejournals.cz For the analysis of this compound, which is a salt and thus non-volatile, derivatization may be necessary to convert it into a more volatile form suitable for GC analysis. rsc.org Alternatively, if the free base form (3-Fluoroisonicotinaldehyde) is sufficiently volatile and thermally stable, it could be analyzed directly.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the definitive identification of the compound and any volatile impurities. GC-MS is particularly useful for identifying and quantifying residual solvents and other volatile organic impurities that may be present from the manufacturing process.

Future Research Directions and Emerging Paradigms for 3 Fluoroisonicotinaldehyde Hydrochloride

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, offer a crucial framework for the future synthesis of 3-Fluoroisonicotinaldehyde (B1302963) hydrochloride. nih.gov A primary goal will be to improve the "atom economy" of its synthesis, maximizing the incorporation of all reactant materials into the final product and minimizing waste. jocpr.comprimescholars.com Traditional multi-step syntheses of pyridine (B92270) derivatives often suffer from poor atom economy and generate significant waste. rsc.org

Future research should explore one-pot, multicomponent reactions, which are inherently more atom-economical. nih.govresearchgate.net The use of microwave-assisted synthesis is another promising avenue, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. acs.orgnih.gov Furthermore, a shift away from hazardous organic solvents towards more environmentally benign alternatives like water, ethanol, or even solvent-free conditions is a critical objective. ijarsct.co.inrsc.org The development and application of reusable, green catalysts could further enhance the sustainability of the synthesis. researchgate.net

| Metric | Hypothetical Traditional Route | Proposed Green Chemistry Route |

| Key Transformation | Multi-step synthesis with stoichiometric reagents | One-pot, microwave-assisted, catalyzed reaction |

| Solvent | Dichloromethane, Chloroform | Ethanol or Solvent-free |

| Catalyst | Stoichiometric strong acid/base | Reusable solid acid catalyst |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Theoretical Atom Economy | < 40% | > 80% |

| E-Factor (Waste/Product) | High (>10) | Low (< 2) |

This interactive table compares a hypothetical traditional synthesis with a proposed green alternative for producing 3-Fluoroisonicotinaldehyde hydrochloride, highlighting key sustainability metrics.

Integration with Automated Synthesis and Flow Chemistry Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of automated synthesis and flow chemistry platforms is essential. Automated systems can perform a wide range of chemical reactions with increased speed and efficiency, reducing the risk of human error and enabling high-throughput screening of reaction conditions. merckmillipore.com Platforms using pre-filled reagent cartridges for specific reaction classes, such as N-heterocycle formation from aldehydes, could be adapted for the synthesis and derivatization of this compound. researchgate.netyoutube.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and seamless scalability. nih.govsemanticscholar.org A multi-step synthesis of a derivative from this compound could be telescoped into a single continuous process, minimizing manual handling and purification steps. nih.gov The use of 3D-printed reactionware could allow for the rapid prototyping of custom microreactors specifically designed for the unique requirements of reactions involving this fluorinated aldehyde. beilstein-journals.org

| Parameter | Hypothetical Flow Synthesis Details |

| Reactor Type | Packed-bed reactor with immobilized catalyst |

| Starting Materials | 3-Fluoroisonicotinaldehyde, Amine/Nucleophile |

| Solvent | Acetonitrile (B52724)/Toluene mixture |

| Flow Rate | 0.1 - 1.0 mL/min |

| Residence Time | 5 - 60 minutes |

| Temperature | 80 - 150 °C |

| Pressure | 50 - 150 psi |

| In-line Analysis | FT-IR / UV-Vis Spectroscopy |

This interactive table outlines potential parameters for a continuous-flow synthesis process involving this compound.

Data-Driven Discovery and Chemoinformatics for Predictive Reactivity

Chemoinformatics and data-driven approaches, including machine learning, are set to revolutionize how chemists approach synthesis and functionalization. mdpi.com For this compound, future work should focus on creating curated datasets of its known and hypothetical reactions. These datasets can be used to train machine learning models to predict reaction outcomes, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.orgnips.cc

By calculating a range of molecular descriptors, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of derivatives with their chemical reactivity or potential biological activity. mdpi.com For instance, models could predict the regioselectivity of a subsequent functionalization reaction based on the electronic and steric environment of the pyridine ring. nih.gov Such predictive tools can significantly reduce the number of experiments required, saving time and resources, and guide researchers toward the most promising molecular designs. arxiv.orgresearchgate.net

| Descriptor Class | Specific Descriptor Example | Potential Predicted Property |

| Electronic | Partial Charge on Ring Carbons | Site of Nucleophilic/Electrophilic Attack |

| Topological | Molecular Connectivity Index | Solubility, Lipophilicity (logP) |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity in Pericyclic Reactions |

| Steric | Molecular Volume, Surface Area | Catalyst Accessibility, Binding Affinity |

| Thermodynamic | Enthalpy of Formation | Reaction Energetics |

This interactive table lists key molecular descriptors for this compound and the properties they could help predict in chemoinformatic models.

Exploration of Novel Catalytic Transformations

The pyridine ring of this compound is a prime candidate for novel catalytic transformations, particularly direct C-H functionalization. This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to creating derivatives. bridgewater.edu Future research should focus on developing transition-metal catalyzed methods to selectively introduce new bonds at the C-2, C-5, and C-6 positions of the ring.

The aldehyde group itself can act as a directing group to guide a catalyst to a specific C-H bond, enabling regioselective transformations. researchgate.net Exploring catalysts based on palladium, rhodium, or copper could enable a wide array of cross-coupling reactions, such as Sonogashira, Suzuki, and C-N coupling, to append diverse functional groups. soton.ac.uknih.gov Given the presence of fluorine, investigating reactions that leverage its unique electronic influence on the pyridine ring is also a key direction. For example, the high reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) could be exploited in catalyst-free or organocatalytic systems. nih.gov Electrocatalysis using high-valent copper could also be explored for novel C-H fluorination or other oxidative functionalizations. nih.gov

| Reaction Type | Potential Catalyst | Bond Formed | Potential Product Class |

| Suzuki Coupling | Pd(PPh₃)₄ / Pd(OAc)₂ | C-C (Aryl) | Biaryl Pyridines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-C (Alkynyl) | Alkynyl Pyridines |

| Buchwald-Hartwig Amination | Pd-based catalysts | C-N | Aminopyridine Derivatives |

| C-H Arylation | Rh(III) or Ru(II) complexes | C-C (Aryl) | Functionalized Pyridines |

| Aldehyde C-H Activation | Scandium triflate / Nickel | C-C (Acyl) | Pyridyl Ketones |

This interactive table summarizes potential novel catalytic transformations applicable to the this compound scaffold.

Development of Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

A profound understanding of the structural and electronic properties of this compound is fundamental to predicting and controlling its reactivity. Future research will benefit immensely from the synergy between advanced spectroscopic techniques and high-level computational chemistry.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. researchgate.net Combining experimental ¹⁹F NMR with Density Functional Theory (DFT) computations can provide highly accurate assignments and predict how chemical shifts will change upon reaction or complexation, offering deep mechanistic insights. nih.gov Advanced mass spectrometry methods, such as high-resolution time-of-flight (ToF) mass spectrometry, are crucial for identifying trace intermediates and characterizing complex reaction mixtures, which is especially important for fluorinated compounds. bohrium.comnih.gov Computational modeling can be used to simulate vibrational spectra (IR and Raman), predict reaction pathways and transition states, and elucidate the non-covalent interactions that govern its behavior in solution and in biological systems. This integrated approach will provide a detailed molecular-level picture, guiding the rational design of new experiments and applications.

| Property | Computational Method | Experimental Technique | Synergy and Insight |

| Molecular Geometry | DFT (e.g., B3LYP/6-311G) | X-ray Crystallography | Validation of theoretical models of bond lengths/angles. |

| Vibrational Frequencies | DFT Frequency Calculation | FT-IR, Raman Spectroscopy | Accurate assignment of spectral peaks to molecular motions. |

| NMR Chemical Shifts | GIAO-DFT | ¹H, ¹³C, ¹⁹F NMR | Prediction and confirmation of structure; probing electronic environment. |

| Reaction Energetics | Transition State Theory (DFT) | Kinetic Studies (e.g., in-situ IR) | Elucidation of reaction mechanisms and rate-determining steps. |

| Molecular Fragmentation | MS Simulation | High-Resolution MS/MS | Identification of unknown products and reaction byproducts. |

This interactive table illustrates the synergy between computational and experimental methods for a deeper understanding of this compound.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-fluoroisonicotinaldehyde hydrochloride, and how can purity be optimized?

- Methodology : A multi-step synthesis approach is recommended. For example, starting with halogenation of the pyridine ring, followed by formylation at the desired position. Reductive amination or acid-catalyzed reactions may introduce the hydrochloride salt. Key steps include:

- Halogenation : Fluorination at the 3-position using fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions .

- Aldehyde Introduction : Use of Vilsmeier-Haack formylation or directed ortho-metalation for regioselective aldehyde functionalization .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) to achieve ≥95% purity. Monitor impurities via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers handle this compound to ensure safety and stability?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coat, and sealed goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data suggest a shelf life of ≥5 years under these conditions .

- Spills : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose via approved hazardous waste facilities .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR (DMSO-d6) to verify fluorination (δ ~160 ppm for C-F in ¹³C) and aldehyde proton (δ ~9.8–10.2 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion ([M+H]+) and isotopic pattern validation .

- Purity Assessment :

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time comparison with standards .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in fluorinated aldehyde synthesis?

- Mechanistic Insights : Fluorine’s electron-withdrawing effect directs electrophilic substitution. For example, in pyridine derivatives, fluorination at the 3-position enhances aldehyde formation at the 4-position due to meta-directing effects.

- Optimization :

- Temperature : Reactions at –78°C (using LDA) minimize side reactions .

- Catalysts : Pd(OAc)₂/Xantphos for cross-coupling to install aldehyde groups .

Q. What strategies resolve contradictions in stability data for hydrochloride salts of fluorinated aldehydes?

- Degradation Pathways : Hydrolysis of the aldehyde group in aqueous media (pH >7) or thermal decomposition above 150°C.

- Stability Studies :

- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months; monitor via TGA (weight loss <2%) and XRD (crystalline integrity) .

- pH-Dependent Stability : Buffered solutions (pH 3–6) show minimal degradation, while alkaline conditions (pH >8) lead to aldehyde oxidation .

Q. How can impurities in this compound be identified and quantified?

- Impurity Profiling :

- LC-MS/MS : Detect trace intermediates (e.g., unreacted fluoropyridine) with LOD ≤0.1% .

- NMR DOSY : Differentiate impurities via diffusion coefficients in DMSO .

- Root-Cause Analysis :

- Byproduct Formation : Incomplete fluorination generates 3-chloro derivatives; optimize reaction time (≥12 hrs) .

- Moisture Sensitivity : Hydrolysis of the aldehyde to carboxylic acid; use molecular sieves during synthesis .

Q. What computational tools predict reactivity and tautomeric forms of this compound?

- DFT Calculations :

- Tautomerism : Gaussian 16 (B3LYP/6-311++G**) predicts keto-enol equilibrium favoring the aldehyde form (ΔG = –3.2 kcal/mol) .

- Reactivity : Fukui indices identify nucleophilic attack sites (C4 position) for derivatization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.